

# N-Valerylglycine-d2 CAS number and molecular weight

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## Compound of Interest

Compound Name: N-Valerylglycine-d2

Cat. No.: B12384809

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## An In-depth Technical Guide to N-Valerylglycine-d2

This technical guide provides a comprehensive overview of **N-Valerylglycine-d2**, a deuterated form of N-Valerylglycine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analytical methods, and biological relevance.

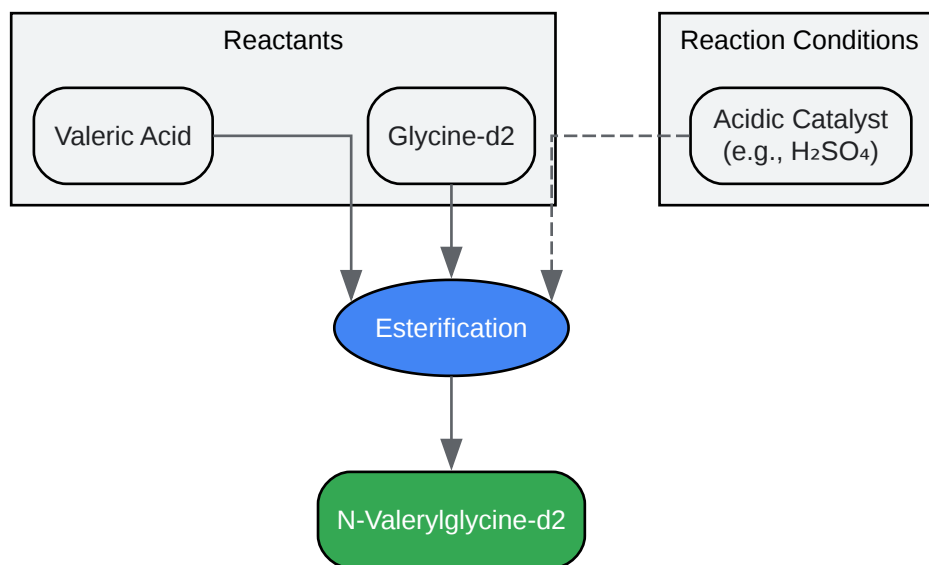
### Core Compound Data

**N-Valerylglycine-d2** is a stable isotope-labeled compound used as an internal standard in quantitative analyses and as a tracer in metabolic studies. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	3008541-76-9	[1][2]
Molecular Weight	161.20 g/mol	[1]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> D <sub>2</sub> NO <sub>3</sub>	[1]
Appearance	Off-white to light brown solid-liquid mixture	[1]
Purity	≥95.0%	

## Synthesis of N-Valerylglycine

The synthesis of N-Valerylglycine, the non-deuterated parent compound, is typically achieved through the reaction of valeric acid and glycine. This process is generally carried out under acidic conditions, utilizing acid or alcohol as a catalyst. The deuterated form, **N-Valerylglycine-d2**, would be synthesized using a deuterated glycine source.



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A simplified workflow for the synthesis of **N-Valerylglycine-d2**.

## Experimental Protocols

N-Valerylglycine and other acylglycines are valuable biomarkers for certain inborn errors of metabolism. Their quantitative analysis in biological matrices like urine and blood is crucial for diagnosis. Below are generalized experimental protocols for the analysis of acylglycines using mass spectrometry techniques.

## Analysis of Acylglycines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

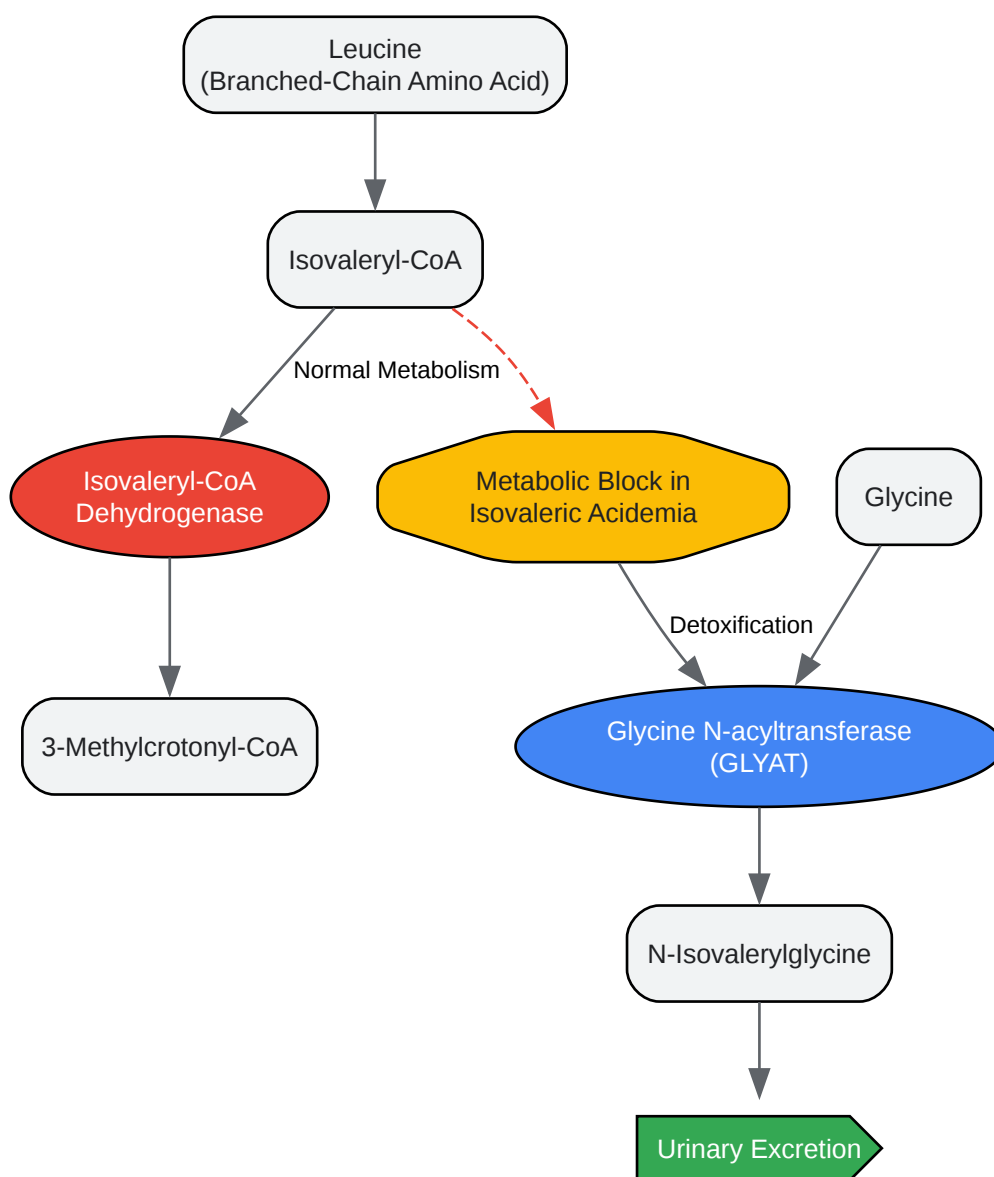
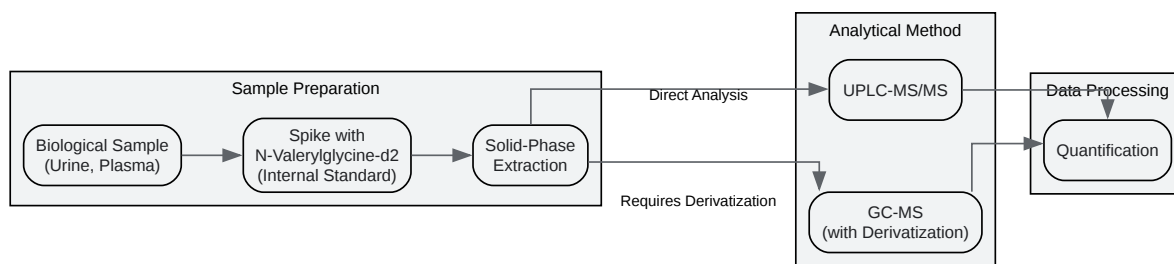
This method is highly sensitive and specific for the quantitative analysis of acylglycines in urine.

- Sample Preparation:
  - Urine samples are diluted with a solution containing internal standards, including **N-Valerylglycine-d2**.
  - The mixture is then subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.
- UPLC-MS/MS Analysis:
  - The extracted sample is injected into a UPLC system coupled with a tandem mass spectrometer.
  - Chromatographic separation is achieved on a suitable column, often a reverse-phase column.
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the specific detection and quantification of each acylglycine and its corresponding internal standard.

## Analysis of Acylglycines by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amino acid derivatives, though it requires a derivatization step to increase the volatility of the analytes.

- Derivatization:
  - The sample containing acylglycines is dried down.
  - A derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is added to the dried sample.
  - The mixture is heated to facilitate the derivatization of the polar functional groups.
- GC-MS Analysis:
  - The derivatized sample is injected into the GC-MS system.
  - The analytes are separated based on their boiling points and interaction with the capillary column.
  - The mass spectrometer is used to identify and quantify the derivatized acylglycines based on their characteristic mass spectra.



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## References

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- 2. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
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